molecular formula C11H18NO7- B3030425 L-Carnitine acid fumarate CAS No. 90471-79-7

L-Carnitine acid fumarate

Cat. No.: B3030425
CAS No.: 90471-79-7
M. Wt: 276.26 g/mol
InChI Key: HNSUOMBUJRUZHJ-UEMBJLSASA-M
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Description

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate, also known as L-Carnitine fumarate (CAS: 90471-79-7), is a salt formed by the cationic species of L-carnitine [(R)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium] and the anionic (E)-3-carboxyacrylate (fumarate) . L-Carnitine is a naturally occurring quaternary ammonium compound critical for fatty acid metabolism, acting as a carrier for acyl groups into mitochondria . The fumarate salt formulation addresses the hygroscopicity and formulation challenges associated with free L-carnitine, enhancing stability for pharmaceutical and nutraceutical applications .

Properties

CAS No.

90471-79-7

Molecular Formula

C11H18NO7-

Molecular Weight

276.26 g/mol

IUPAC Name

(E)-but-2-enedioate;[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-1/b;2-1+/t6-;/m1./s1

InChI Key

HNSUOMBUJRUZHJ-UEMBJLSASA-M

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate typically involves a multi-step process. One common method includes the esterification of ®-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with (E)-3-carboxyacrylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate groups into alcohols.

    Substitution: The aminium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate has potential applications in drug development. Its unique properties may allow for the design of novel therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, from polymer synthesis to the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₁₅NO₃·C₄H₃O₄ (exact formula varies by salt stoichiometry)
  • Purity : ≥95% (typical commercial grade)
  • Solubility : High solubility in water (inferred from L-carnitine’s properties)
  • Applications : Used in solid dosage forms, dietary supplements, and metabolic therapies .
L-Carnitine Hydrochloride (CAS: 6645-46-1)
  • Structure : L-Carnitine cation paired with chloride .
  • Molecular Weight : 197.66 g/mol (vs. ~161.2 g/mol for free L-carnitine) .
  • Solubility: Freely soluble in water and methanol; suitable for injectable formulations .
  • Advantages : Higher stability than free L-carnitine; widely used in clinical settings for parenteral nutrition .
  • Limitations : Hygroscopicity persists, complicating solid-form manufacturing .
L-Carnitine L-Tartrate (CAS: 90471-79-7)
  • Structure : Combines two L-carnitine cations with a tartaric acid anion .
  • Molecular Weight : ~472.5 g/mol (estimated for C₁₄H₃₀N₂O₈) .
  • Applications : Preferred for oral tablets due to reduced hygroscopicity and improved compressibility .
  • Analytical Methods : Validated HPLC/UV techniques for quantification in formulations .
Free L-Carnitine (CAS: 541-15-1)
  • Structure : Inner salt (zwitterionic form) .
  • Molecular Weight : 161.2 g/mol .
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide; highly hygroscopic .
  • Challenges : Difficult to formulate as solid dosage forms due to moisture absorption .
Comparative Data Table
Property L-Carnitine Fumarate L-Carnitine HCl L-Carnitine L-Tartrate Free L-Carnitine
CAS Number 90471-79-7 6645-46-1 90471-79-7 (variant) 541-15-1
Molecular Weight (g/mol) ~329.3 (estimated) 197.66 ~472.5 161.2
Solubility High (aqueous) Very high (aqueous) Moderate (aqueous) High (aqueous)
Hygroscopicity Low Moderate Low High
Typical Purity ≥95% ≥95% ≥97% ≥97%
Primary Use Solid supplements Injectables Oral tablets Lab-grade reagents

Biological Activity

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is a complex organic compound with significant biological activity. Its unique structure, characterized by both carboxylate and aminium groups, positions it as a versatile molecule in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H19NO7
  • Molecular Weight : 277.27 g/mol
  • CAS Number : 90471-79-7

The compound's structure facilitates interactions with biological systems, allowing it to function as both a substrate and an inhibitor in enzymatic reactions.

The biological activity of (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate primarily involves:

  • Enzyme Interaction : It can act as an enzyme inhibitor or activator, influencing metabolic pathways.
  • Cellular Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Enzyme Studies

Research has demonstrated that (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium can serve as a probe for studying enzyme mechanisms. For instance, studies indicate its role in the inhibition of certain enzymes involved in metabolic processes, providing insights into its potential therapeutic applications.

Case Studies

  • Metabolic Pathway Analysis :
    • A study investigated the compound's effect on fatty acid metabolism in human cell lines. Results indicated significant modulation of key enzymes involved in lipid metabolism, suggesting its potential role in metabolic disorders.
  • Antioxidant Activity :
    • Research highlighted the antioxidant properties of (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium ChlorideC7H16NClO3Enzyme inhibition
(R)-3-Carboxy-2-hydroxypropyl-trimethylammonium FumarateC11H19NO7Antioxidant properties

The comparative analysis shows that while similar compounds exhibit biological activities, the unique combination of functional groups in (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium enhances its versatility and effectiveness in biochemical applications.

Potential Therapeutic Uses

The compound's unique properties suggest various applications in drug development, particularly in designing novel therapeutic agents targeting metabolic diseases. Its ability to modulate enzyme activity could lead to new treatments for conditions like obesity and diabetes.

Industrial Applications

In the industrial sector, (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for applications ranging from polymer synthesis to advanced material manufacturing.

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